molecular formula C18H16N2O4 B10888196 2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate

Cat. No.: B10888196
M. Wt: 324.3 g/mol
InChI Key: MKHBBOVGLVEKMT-UHFFFAOYSA-N
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Description

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline carboxylate structure

Preparation Methods

The synthesis of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-quinolinecarboxylic acid with 2-[(2-furylmethyl)amino]-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The quinoline moiety is known to intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE include:

The uniqueness of 2-[(2-FURYLMETHYL)AMINO]-2-OXOETHYL 2-METHYL-4-QUINOLINECARBOXYLATE lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-12-9-15(14-6-2-3-7-16(14)20-12)18(22)24-11-17(21)19-10-13-5-4-8-23-13/h2-9H,10-11H2,1H3,(H,19,21)

InChI Key

MKHBBOVGLVEKMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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